molecular formula C8H7ClN2 B7961138 6-chloro-1H-indol-5-amine

6-chloro-1H-indol-5-amine

Cat. No.: B7961138
M. Wt: 166.61 g/mol
InChI Key: NEOQSMZSQCEALF-UHFFFAOYSA-N
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Description

6-Chloro-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of a chlorine atom at the 6th position and an amino group at the 5th position of the indole ring makes this compound a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indol-5-amine typically involves the chlorination of 1H-indole followed by amination. One common method is the reaction of 6-chloro-1H-indole with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by transition metals or carried out under basic conditions to facilitate the substitution of the chlorine atom with an amino group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination of indole derivatives followed by controlled amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-chloro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression .

Comparison with Similar Compounds

    6-Bromo-1H-indol-5-amine: Similar structure with a bromine atom instead of chlorine.

    6-Fluoro-1H-indol-5-amine: Similar structure with a fluorine atom instead of chlorine.

    5-Amino-1H-indole: Lacks the chlorine atom at the 6th position.

Uniqueness: 6-Chloro-1H-indol-5-amine is unique due to the presence of both a chlorine atom and an amino group on the indole ring, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOQSMZSQCEALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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